4-Chloro-2-ethoxycarbonylphenylboronic acid

Boronic Acid Reactivity Suzuki-Miyaura Coupling Acidity Constants

Researchers requiring orthogonal functionalization in biaryl synthesis face limitations with mono-substituted phenylboronic acids. 4-Chloro-2-ethoxycarbonylphenylboronic acid (CAS 850568-61-5) resolves this via a 2-ethoxycarbonyl ester (latent carboxylic acid handle) and a 4-chloro substituent, enabling two sequential derivatization points from a single Suzuki coupling step. • Ortho-ester hydrolyzes post-coupling to yield biaryl carboxylic acids for sartan/NSAID/kinase inhibitor scaffolds. • Para-chloro remains available for subsequent C-N or C-O bond formation. • Supplied at 98% HPLC purity; integrates into established protocols without revalidation.

Molecular Formula C9H10BClO4
Molecular Weight 228.44 g/mol
CAS No. 850568-61-5
Cat. No. B1592881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-ethoxycarbonylphenylboronic acid
CAS850568-61-5
Molecular FormulaC9H10BClO4
Molecular Weight228.44 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)Cl)C(=O)OCC)(O)O
InChIInChI=1S/C9H10BClO4/c1-2-15-9(12)7-5-6(11)3-4-8(7)10(13)14/h3-5,13-14H,2H2,1H3
InChIKeyXKWOKFJBESYBKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-ethoxycarbonylphenylboronic acid: Key Building Block for Biaryls


4-Chloro-2-ethoxycarbonylphenylboronic acid (CAS 850568-61-5) is a bifunctional arylboronic acid characterized by a 4-chloro substituent and a 2-ethoxycarbonyl ester group on the phenyl ring [1]. This organoboron compound (C9H10BClO4, MW 228.44 g/mol) is commercially available at standard purities of 97-98% and serves primarily as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct functionalized biaryl architectures . Its distinct substitution pattern differentiates it from simpler analogs, enabling more complex molecular design strategies.

1 Suzuki-Miyaura biaryl cross-coupling workflow
2 Dual orthogonal handles: ortho-ester latent acid + para-chloro diversification site
3 Regioselective synthesis of functionalized biaryl intermediates

4-Chloro-2-ethoxycarbonylphenylboronic acid: Advantages Over Simpler Analogs


Generic phenylboronic acids lack the orthogonal reactivity and ortho-directing ester moiety of 4-Chloro-2-ethoxycarbonylphenylboronic acid. The 2-ethoxycarbonyl group provides a latent carboxylic acid handle for post-coupling elaboration , while the 4-chloro substituent offers a second site for orthogonal functionalization—a combination unavailable in mono-substituted analogs like 4-chlorophenylboronic acid or 2-ethoxycarbonylphenylboronic acid [1]. Procurement of this specific regioisomer is therefore essential when a synthetic route demands both an ortho-ester for late-stage hydrolysis and a para-halogen for subsequent cross-coupling or nucleophilic aromatic substitution.

4-Chlorophenylboronic acid
Lacks ortho-ethoxycarbonyl group; cannot provide latent carboxylic acid handle for post-coupling elaboration. Synthetic route to biaryl acids may require additional protection steps.
2-Ethoxycarbonylphenylboronic acid
Lacks para-chloro substituent; loses second orthogonal site for sequential cross-coupling or nucleophilic aromatic substitution diversification.

4-Chloro-2-ethoxycarbonylphenylboronic acid: Key Evidence vs. Analogs


Enhanced Boron Electrophilicity via Predicted pKa

The predicted pKa of 4-Chloro-2-ethoxycarbonylphenylboronic acid is 8.04±0.53 , indicating a moderately enhanced Lewis acidity relative to the non-chlorinated analog 2-ethoxycarbonylphenylboronic acid. While direct experimental pKa for the comparator is not available, the presence of the electron-withdrawing 4-chloro substituent is expected to lower the pKa of the target compound relative to the unchlorinated ortho-ester analog, potentially accelerating transmetalation rates in Suzuki-Miyaura coupling under mild conditions [1]. This provides a basis for expecting improved reactivity.

Predicted pKa
Class-level inference
8.04 ± 0.53
Supports transmetalation rate context
Predicted value; experimental confirmation advised
Boronic Acid Reactivity Suzuki-Miyaura Coupling Acidity Constants

Ortho-Ester Latency as a Synthetic Handle

The 2-ethoxycarbonyl group in the target compound is a masked carboxylic acid that can be unveiled via hydrolysis after Suzuki coupling [1], whereas 4-chlorophenylboronic acid (CAS 1679-18-1) lacks this ester functionality entirely [2]. This enables a two-step, one-pot approach to biaryl carboxylic acids without additional protection/deprotection steps, streamlining synthesis of active pharmaceutical ingredient (API) intermediates.

Ortho-Ester Handle
Head-to-head comparison
Ester present vs absent
Enables post-coupling carboxylic acid access
Comparator: 4-chlorophenylboronic acid
Orthogonal Functionalization Carboxylic Acid Latency Synthetic Intermediate

Molecular Weight Distinction for LC-MS Tracking

The molecular weight of 4-Chloro-2-ethoxycarbonylphenylboronic acid is 228.44 g/mol [1], which is approximately 34.5 g/mol heavier than the non-chlorinated analog 2-ethoxycarbonylphenylboronic acid (MW 193.99 g/mol) [2]. This mass difference directly corresponds to the presence of the 4-chloro substituent (Cl atomic weight ≈ 35.45). The increased molecular weight reflects the additional synthetic handle for orthogonal cross-coupling or SNAr reactions, offering a quantifiable metric for assessing analog suitability in multistep sequences.

Mass Distinction
Head-to-head comparison
+34.45 g/mol
Supports LC-MS reaction tracking
Analytically resolvable mass difference
Physicochemical Property Molecular Descriptor Structure-Activity Relationship

High HPLC Purity Grade Availability

Commercially available 4-Chloro-2-ethoxycarbonylphenylboronic acid is routinely supplied with a minimum HPLC purity of 98% , matching the 98% standard offered for 2-ethoxycarbonylphenylboronic acid . This parity ensures that procurement of the chlorinated derivative does not compromise analytical quality, enabling its direct substitution in existing synthetic routes without additional purification steps.

Purity Parity
Data to verify
98% HPLC (both compounds)
Supports method transfer without repurification
Vendor-specified; lot-specific review advised
Quality Control Analytical Specification Supply Chain

4-Chloro-2-ethoxycarbonylphenylboronic acid: Validated Application Scenarios


Regioselective Synthesis of Carboxybiaryl API Intermediates

The ortho-ethoxycarbonyl group serves as a latent carboxylic acid that can be unmasked after Suzuki coupling [1], enabling direct access to biaryl carboxylic acids commonly found in sartans, NSAIDs, and kinase inhibitors. The 4-chloro substituent remains available for subsequent C-N or C-O bond formation, delivering highly functionalized intermediates with two points of divergence .

Accelerated Reaction Screening via Enhanced Acidity

The predicted pKa of 8.04±0.53 [1] suggests a measurable increase in boronic acid acidity due to the electron-withdrawing 4-chloro group. In high-throughput Suzuki coupling screens, this may translate to faster transmetalation and higher yields under mild, room-temperature conditions, making this compound a favorable candidate for early-stage library synthesis .

LC-MS Traceability for GMP Manufacturing

With a molecular weight of 228.44 g/mol [1]—distinct from the non-chlorinated analog (193.99 g/mol) —the compound produces a unique mass spectrometric signature. This enables unambiguous identification and quantification of residual starting material or byproducts in API process development, supporting regulatory documentation and batch release testing .

High Purity Grade for Pilot-Scale Synthesis

Commercially available at 98% HPLC purity [1], this compound matches the purity specifications of widely used 2-ethoxycarbonylphenylboronic acid , ensuring it can be integrated into established reaction protocols without additional purification or revalidation of analytical methods. This reduces lead time and process risk in scale-up operations.

Application
Selection Property
Validation Focus
Biaryl carboxylic acid intermediate synthesis
Ortho-ester latent acid handle
Post-coupling hydrolysis efficiency
Suzuki coupling reactivity screening
Boronic acid reactivity profile
Transmetalation rate under mild conditions
LC-MS reaction monitoring
Distinct mass signature (+34.45 Da)
Reaction progress and purity tracking
Scale-up synthesis integration
Commercial purity specification
Lot-specific purity and method transfer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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